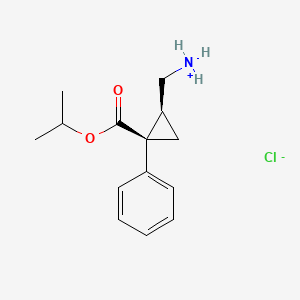![molecular formula C19H33ClN2O3 B13734382 diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 42438-02-8](/img/structure/B13734382.png)
diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C19H33ClN2O3 and a molecular weight of 372.93 g/mol. This compound is known for its unique structure, which includes a pentoxyphenyl group and a carbamoyloxy linkage. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves several steps. The process typically starts with the preparation of the pentoxyphenyl carbamate, which is then reacted with a propyl azanium derivative. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity and consistency. The process is monitored closely to ensure that the reaction conditions are optimal and that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride include:
- Diethyl-[2-[(4-methoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- Diethyl-[2-[(4-ethoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- Diethyl-[2-[(4-butoxyphenyl)carbamoyloxy]propyl]azanium;chloride
Uniqueness
What sets this compound apart from these similar compounds is its pentoxyphenyl group, which imparts unique chemical and physical properties. This makes it particularly useful in specific applications where these properties are desired .
Properties
CAS No. |
42438-02-8 |
|---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-5-8-9-14-23-18-12-10-17(11-13-18)20-19(22)24-16(4)15-21(6-2)7-3;/h10-13,16H,5-9,14-15H2,1-4H3,(H,20,22);1H |
InChI Key |
KVGGMQPUXXUKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


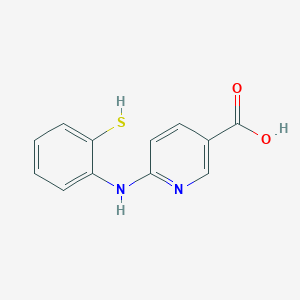
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
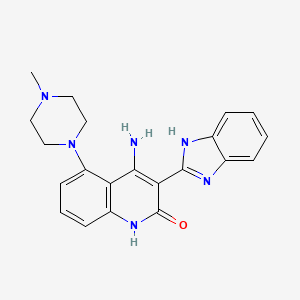
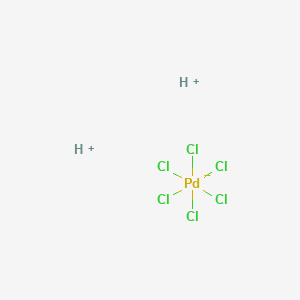

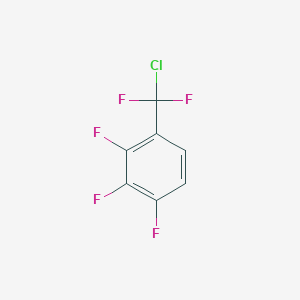
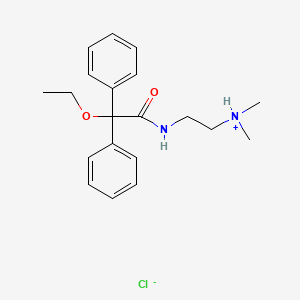
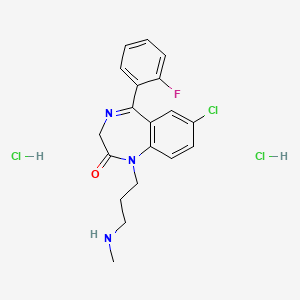
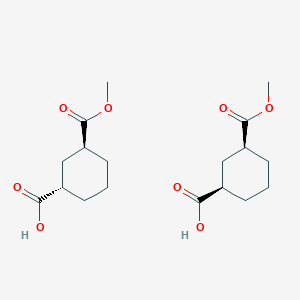
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
